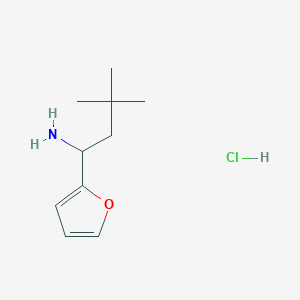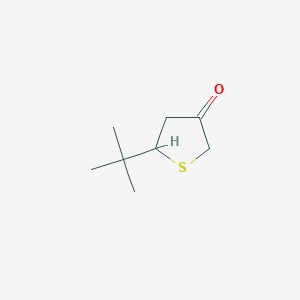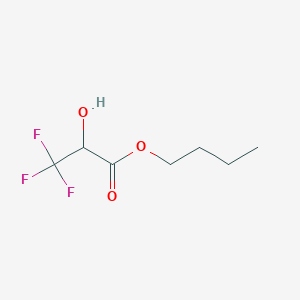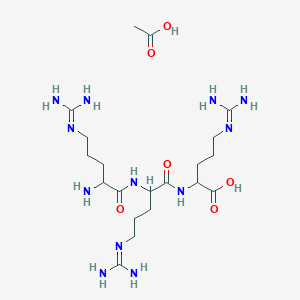
5-Brom-2-chlor-6-methylpyridin-3-amin
Übersicht
Beschreibung
5-Bromo-2-chloro-6-methylpyridin-3-amine: is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-chloro-6-methylpyridin-3-amine is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of novel pyridine derivatives.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . Therefore, it can be inferred that the primary targets of this compound are the carbon atoms involved in these reactions.
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 5-Bromo-2-chloro-6-methylpyridin-3-amine interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-2-chloro-6-methylpyridin-3-amine are primarily those involved in carbon–carbon bond formation, specifically the Suzuki–Miyaura cross-coupling reactions . The downstream effects of these reactions include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds.
Result of Action
The molecular and cellular effects of 5-Bromo-2-chloro-6-methylpyridin-3-amine’s action are the formation of new carbon–carbon bonds. This enables the synthesis of complex organic compounds, which can have various applications in chemical and pharmaceutical industries .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-chloro-6-methylpyridin-3-amine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which this compound is involved are known to be exceptionally mild and functional group tolerant . Therefore, the presence of various functional groups and the pH of the environment can influence the compound’s action. Additionally, the temperature and pressure can also affect the reaction conditions and thus the efficacy and stability of the compound.
Biochemische Analyse
Biochemical Properties
5-Bromo-2-chloro-6-methylpyridin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . The compound’s interactions with enzymes and proteins are crucial for its role in biochemical pathways, where it may act as a substrate or inhibitor, influencing the activity of these biomolecules.
Cellular Effects
The effects of 5-Bromo-2-chloro-6-methylpyridin-3-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound exhibit biofilm inhibition and haemolytic activities . These effects suggest that 5-Bromo-2-chloro-6-methylpyridin-3-amine can modulate cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, 5-Bromo-2-chloro-6-methylpyridin-3-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to participate in various chemical reactions, such as the Suzuki cross-coupling reaction, which is catalyzed by palladium
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-chloro-6-methylpyridin-3-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. While specific studies on its temporal effects are limited, it is known that the compound’s stability can impact its efficacy and safety in biochemical assays .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-chloro-6-methylpyridin-3-amine vary with different dosages in animal models Higher doses may lead to toxic or adverse effects, while lower doses might be insufficient to elicit a significant biological response
Metabolic Pathways
5-Bromo-2-chloro-6-methylpyridin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 5-Bromo-2-chloro-6-methylpyridin-3-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its biological activity and efficacy .
Subcellular Localization
The subcellular localization of 5-Bromo-2-chloro-6-methylpyridin-3-amine affects its activity and function Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its role in cellular processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-6-methylpyridin-3-amine typically involves the bromination and chlorination of 6-methylpyridin-3-amine. One common method includes the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound often employs palladium-catalyzed Suzuki cross-coupling reactions. This method involves the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids . The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-chloro-6-methylpyridin-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts and arylboronic acids are employed under mild conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-6-methylpyridine
- 5-Bromo-2-chloropyridine
- 5-Bromo-6-chloropyridin-2-amine
Comparison: 5-Bromo-2-chloro-6-methylpyridin-3-amine is unique due to the presence of both bromine and chlorine substituents on the pyridine ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a versatile platform for further functionalization and synthesis of complex molecules .
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-6-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-4(7)2-5(9)6(8)10-3/h2H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQVDVIHLAGIOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198319-36-6 | |
| Record name | 5-bromo-2-chloro-6-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















